

A Comparative Analysis of the Biological Activities of 1-Methylcyclopentanol Derivatives

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Compound of Interest

Compound Name: **1-Methylcyclopentanol**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various derivatives of **1-methylcyclopentanol**. The information presented is supported by experimental data from peer-reviewed literature and is intended to aid in research and development efforts. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and includes visualizations of relevant pathways and workflows.

Introduction

1-Methylcyclopentanol serves as a versatile scaffold in medicinal chemistry, leading to the development of derivatives with a range of biological activities. This guide focuses on three key areas of therapeutic interest: anticonvulsant and antitussive effects, dipeptidyl peptidase IV (DPP-IV) inhibition for the management of type 2 diabetes, and sigma-1 (σ_1) receptor binding, which is relevant to various neurological conditions.

Anticonvulsant and Antitussive Derivatives: The Carbetapentane Analogs

Carbetapentane (2-(2-(diethylamino)ethoxy)ethyl 1-phenylcyclopentane-1-carboxylate) is a well-known derivative of 1-phenylcyclopentanecarboxylic acid with established antitussive and anticonvulsant properties.^{[1][2]} Its mechanism of action is believed to involve the sigma-1 (σ_1)

receptor.[\[3\]](#)[\[4\]](#) The following table summarizes the anticonvulsant activity of carbetapentane and related compounds, as determined by the maximal electroshock (MES) seizure test.

Table 1: Anticonvulsant Activity of Carbetapentane and Analogs

Compound	Animal Model	Route of Administration	Anticonvulsant Activity (ED ₅₀ mg/kg)	Reference
Carbetapentane	Rat	-	Dose-dependent protection	[1]
Dextromethorphan	Rat	-	Dose-dependent protection	[1]
Compound 14 (3-CF ₃ derivative)	Mouse	i.p.	49.6	[5]
Compound 33	Mouse	i.p.	27.4	[5]
Compound 53	Mouse	i.p.	89.7	[5]
Compound 60	Mouse	i.p.	73.6	[5]

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

1-Methylcyclopentanol is a key starting material for the synthesis of certain dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. These inhibitors work by prolonging the action of incretin hormones, which stimulate insulin secretion. A notable example is the cis-2,5-dicyanopyrrolidine class of inhibitors.

Table 2: DPP-IV Inhibitory Activity of **1-Methylcyclopentanol** Derivatives and Related Compounds

Compound	DPP-IV Inhibition (IC ₅₀)	Reference
1-({[1-(Hydroxymethyl)cyclopentyl]amino}acetyl)pyrrolidine-2,5-cis-dicarbonitrile	Potent (nanomolar range)	[6]
Sitagliptin (reference drug)	28 nM	[7][8][9]
Gallic acid-thiazolidinedione hybrid	36 nM	[10]
Dihydropyrimidine-based scaffold (Compound 46)	2 nM	[10]
β -Amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine	21.4–59.8 nM	[7][8][9]

Sigma-1 (σ_1) Receptor Binding Affinity

The sigma-1 receptor is a chaperone protein involved in various cellular functions and is a target for drugs treating neurological disorders. Carbetapentane and its analogs have been shown to bind to this receptor, which may contribute to their pharmacological effects.

Table 3: Sigma-1 (σ_1) Receptor Binding Affinity of Carbetapentane and Related Ligands

Compound	Binding Affinity (K _i , nM)	Receptor Selectivity (σ_1 vs σ_2)	Reference
Carbetapentane	75	Non-selective agonist	[3][4]
IPAG	2.5	Antagonist	[11]
(S)-L1	11	15-fold for σ_1	[12]
(R)-L3	58	3-fold lower for σ_2	[12]
PB212 analog (3- Phenylpyrrolidine derivative)	0.12	Antagonist	[13]
PB212 analog (4- Phenylpiperidine derivative)	0.31	Antagonist	[13]
PB212 analog (Granatane derivative)	1.03	Antagonist	[13]

Experimental Protocols

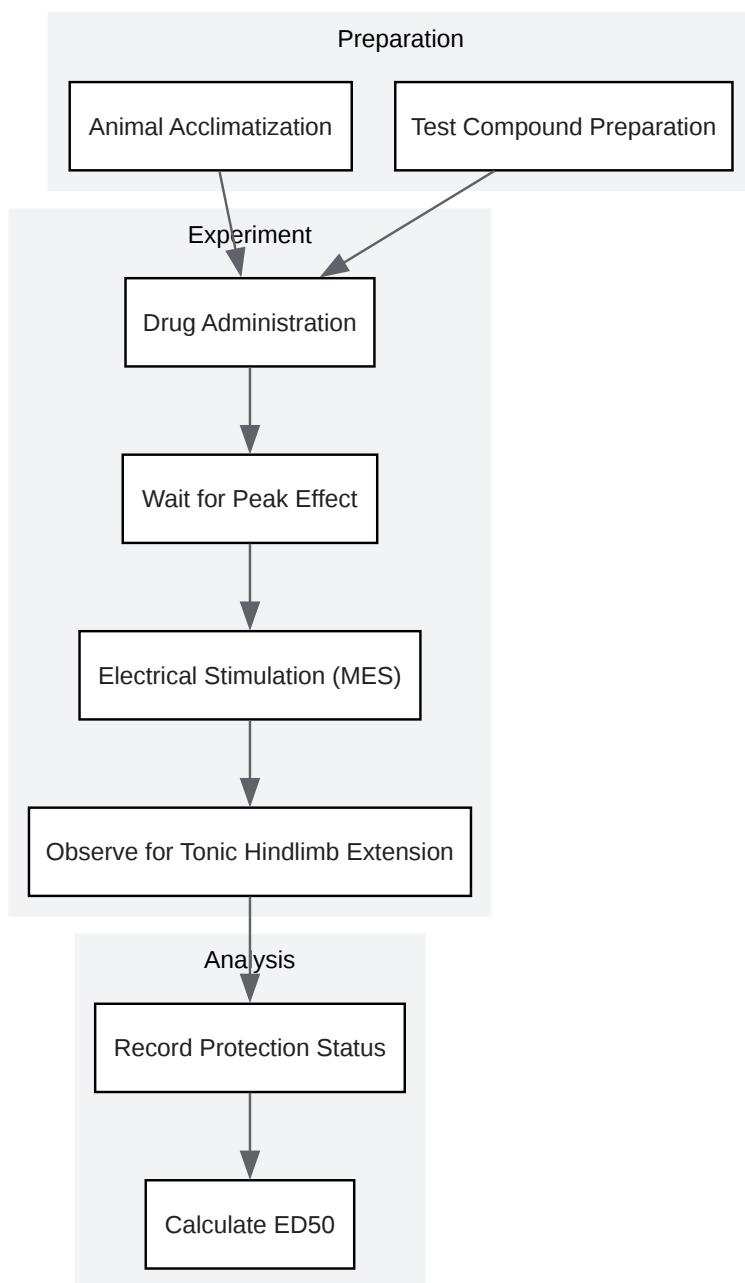
Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for assessing anticonvulsant activity, particularly against generalized tonic-clonic seizures.

Procedure:

- **Animal Preparation:** Male ICR-CD-1 mice or Sprague-Dawley rats are acclimatized to the laboratory conditions.
- **Drug Administration:** The test compound is administered via the desired route (e.g., intraperitoneally, orally) at various doses to different groups of animals. A vehicle control group is included.

- Electrode Placement: At the time of peak drug effect, a drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the animal's corneas. Corneal electrodes are then placed on the eyes.
- Stimulation: An electrical stimulus is delivered (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).
- Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this response.
- Data Analysis: The median effective dose (ED_{50}), the dose that protects 50% of the animals from the seizure, is calculated using probit analysis.



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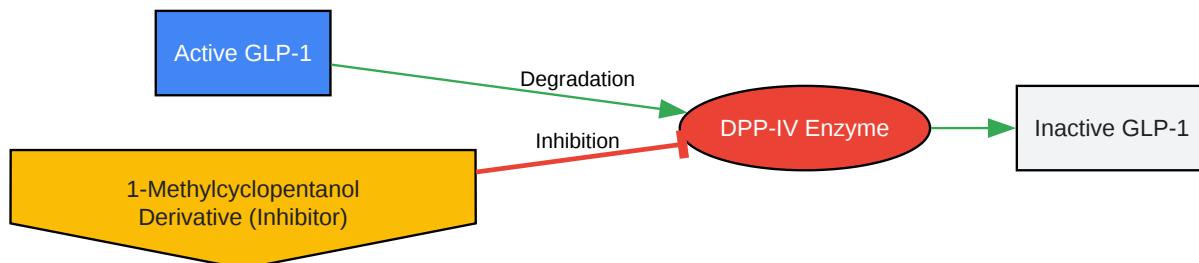
Workflow for the Maximal Electroshock (MES) Seizure Test.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This *in vitro* assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.

Procedure:

- Reagent Preparation: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA). Prepare solutions of the DPP-IV enzyme, the fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin), and the test compound at various concentrations.
- Assay Setup: In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound solution to the appropriate wells. Include wells for 100% initial activity (no inhibitor) and background (no enzyme). A known DPP-IV inhibitor (e.g., sitagliptin) is used as a positive control.
- Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
- Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
- Measurement: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes). Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation, 450-465 nm emission).
- Data Analysis: Calculate the percent inhibition for each concentration of the test compound. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

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Mechanism of DPP-IV Inhibition.

Conclusion

The derivatives of **1-methylcyclopentanol** exhibit a diverse range of biological activities, making them promising scaffolds for drug discovery. Carbetapentane and its analogs show potential as anticonvulsant and antitussive agents, with their activity linked to sigma-1 receptor modulation. Furthermore, the use of **1-methylcyclopentanol** in the synthesis of potent and selective DPP-IV inhibitors highlights its importance in the development of anti-diabetic drugs. Further structure-activity relationship studies are warranted to optimize the therapeutic potential of this versatile chemical class.

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